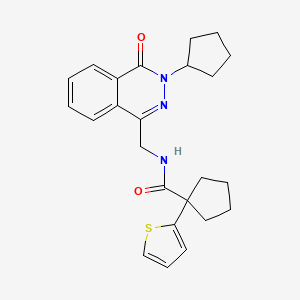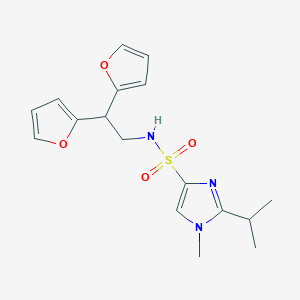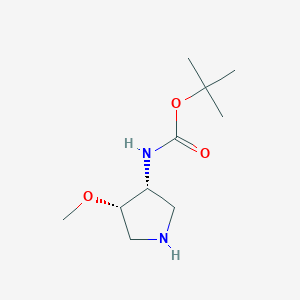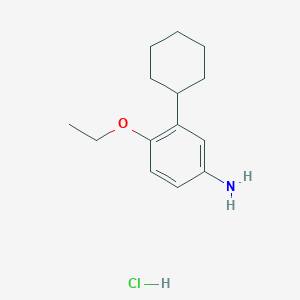
4-Bromo-5-fluoroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoroisoquinolin-1(2H)-one, also known as 4-BF-IQ, is a synthetic compound with a molecular formula of C9H5BrFNO. It belongs to the class of isoquinoline derivatives and has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Fluorinated Heterocycles : Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Using rhodium(III)-catalyzed C-H activation, researchers synthesized various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. This synthesis demonstrates the potential of 4-Bromo-5-fluoroisoquinolin-1(2H)-one in diverse chemical applications (Wu et al., 2017).
Development of Novel Quinoline Derivatives : The compound was used to synthesize new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, showing significant broad antibacterial activity against gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).
Biological Activities and Applications
Antimicrobial Properties : Several derivatives synthesized from 4-Bromo-5-fluoroisoquinolin-1(2H)-one showed potent antibacterial activity, highlighting its potential in developing new antimicrobial agents (Ansari & Khan, 2017).
Cytotoxicity and Molecular Docking Studies : Certain derivatives of 4-Bromo-5-fluoroisoquinolin-1(2H)-one displayed cytotoxicity against human cancer cell lines, suggesting its utility in cancer research and therapy (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Chemical Synthesis Improvement
- Enhancing Synthetic Routes : The compound was utilized in improving synthetic routes for drug discoveries, demonstrating its role in optimizing pharmaceutical manufacturing processes (Nishimura & Saitoh, 2016).
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIPKKIGJQGCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CNC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)

![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)




![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)
